molecular formula C23H21FN4O2 B2611280 (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone CAS No. 1705741-05-4

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone

Cat. No.: B2611280
CAS No.: 1705741-05-4
M. Wt: 404.445
InChI Key: HUENBYDPEDURTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group, linked via a methylene bridge to a piperidine ring, and further connected to a 1H-indol-5-yl methanone moiety. The 2-fluorophenyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c24-19-6-2-1-5-18(19)22-26-21(30-27-22)12-15-4-3-11-28(14-15)23(29)17-7-8-20-16(13-17)9-10-25-20/h1-2,5-10,13,15,25H,3-4,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUENBYDPEDURTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone typically involves multiple steps, each requiring specific reagents and conditions:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Attachment of the piperidine ring: : The oxadiazole intermediate can be reacted with a piperidine derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Introduction of the indole moiety: : The final step involves coupling the piperidine-oxadiazole intermediate with an indole derivative. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The indole moiety can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The oxadiazole ring can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Bases: NaH, K2CO3

    Coupling reagents: DCC, EDC

    Catalysts: DMAP

Major Products

    Oxidation: Indole-2,3-dione derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The presence of the 2-fluorophenyl group and the oxadiazole ring enhances its biological activity and stability, making it a candidate for various applications.

Component Description
Piperidine A cyclic amine that serves as a versatile building block in drug design.
Oxadiazole A five-membered heterocyclic compound known for its biological activity, including antimicrobial and anticancer properties.
Indole A bicyclic structure that is often found in biologically active compounds, contributing to neuropharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to the compound can inhibit bacterial growth effectively. For instance, a series of piperidine derivatives demonstrated promising antibacterial and antifungal activities against various strains, suggesting potential applications in treating infections .

Anticancer Potential

The structural components of the compound suggest potential anticancer properties. Compounds with indole and oxadiazole moieties have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The unique combination of these structures may enhance their efficacy against specific cancer types .

Central Nervous System Disorders

Given the presence of the piperidine and indole structures, this compound may also be explored for neuropharmacological applications. Similar compounds have been investigated for their effects on cognitive functions and neurodegenerative diseases such as Alzheimer's disease. The modulation of neurotransmitter systems by these compounds could lead to therapeutic advancements in treating CNS disorders .

Synthesis and Evaluation

A notable study synthesized novel derivatives containing oxadiazole and evaluated their biological activities through various assays. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures and purity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in metabolic pathways, potentially leading to applications in metabolic syndrome treatments .

Mechanism of Action

The mechanism of action of (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors in the brain, influencing neurotransmission.

  • Pathways Involved: : The compound can affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. This can lead to changes in cellular behavior, such as apoptosis or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substituents on the oxadiazole, piperidine, or aromatic moieties. Key comparisons include:

Compound Name / ID Key Structural Differences Molecular Formula Molar Mass (g/mol) Predicted Properties (e.g., pKa, LogP)
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone Reference compound: 2-fluorophenyl, indol-5-yl methanone. C₂₄H₂₂FN₅O₂ 443.47 pKa: ~-0.60 (oxadiazole), LogP: ~3.2†
1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(3-methylphenyl)ethanone 4-fluorophenyl (vs. 2-F), 3-methylphenyl ethanone (vs. indolyl). C₂₃H₂₄FN₃O₂ 393.45 pKa: -0.60±0.37, LogP: ~4.1
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine Isoxazole (vs. oxadiazole), 2-chloro-6-fluorophenyl, methyl substitution. C₁₆H₁₆ClFN₂O₂ 322.76 pKa: ~1.2 (isoxazole), LogP: ~2.8
Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone Pyridinyl-oxadiazole, cyclopentyl methanone (vs. indole). C₂₁H₂₃N₅O₃ 401.44 pKa: ~4.2 (pyridine), LogP: ~1.5

Predicted using QSAR models due to lack of experimental data for the target compound.

Pharmacological and Biochemical Insights

  • Oxadiazole vs. Isoxazole : The 1,2,4-oxadiazole in the target compound provides greater metabolic stability compared to the isoxazole in , as oxadiazoles are less prone to hydrolytic cleavage .
  • Fluorophenyl Position : The 2-fluorophenyl substituent in the target compound may enhance π-π stacking in hydrophobic binding pockets compared to the 4-fluorophenyl analog in , which could alter target selectivity (e.g., serotonin receptors vs. kinase inhibitors).
  • Indole vs. This could improve affinity for targets like 5-HT receptors or PARP enzymes .

Biological Activity

The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone is a hybrid molecule that integrates the structural features of oxadiazole and indole, which have been associated with diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that combine the indole and oxadiazole moieties. The presence of the 2-fluorophenyl group enhances the compound's electronic properties, which can influence its biological activity. The molecular formula for this compound is C19H20FN3O, with a molecular weight of approximately 329.38 g/mol.

1. Antidiabetic Activity

Recent studies have indicated that derivatives containing the oxadiazole structure exhibit significant antidiabetic properties. For example, compounds with similar structures showed inhibition concentrations (IC50) against alpha-amylase and alpha-glucosidase enzymes, which are crucial in carbohydrate metabolism. Notably, one derivative demonstrated an IC50 value of 4.50 ± 0.20 µM against alpha-amylase and 5.80 ± 0.80 µM against alpha-glucosidase, suggesting strong inhibitory potential .

CompoundAlpha-Amylase IC50 (µM)Alpha-Glucosidase IC50 (µM)
Lead Compound4.50 ± 0.205.80 ± 0.80
Compound 113.10 ± 0.4012.30 ± 0.10
Compound 28.20 ± 0.109.10 ± 0.30

2. Anticancer Activity

The oxadiazole derivatives have also been evaluated for their anticancer properties. A study highlighted that certain compounds exhibited high potency against various cancer cell lines, including breast cancer (MCF-7) and leukemia (SR). For instance, one derivative showed over 90% inhibition in T-47D breast cancer cells .

Cell Line% Inhibition
T-47D Breast Cancer90.47%
SR Leukemia81.58%
SK-MEL-5 Melanoma84.32%
MDA-MB-468 Breast Cancer84.83%

3. Antimicrobial Activity

Compounds featuring the oxadiazole ring have also demonstrated significant antimicrobial properties, showing effectiveness against bacterial and fungal strains . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The ability to inhibit key enzymes involved in glucose metabolism suggests potential use in managing diabetes.
  • Cell Proliferation Inhibition : The anticancer effects are likely due to interference with cell cycle progression and induction of apoptosis in cancer cells.
  • Antimicrobial Action : The disruption of microbial cell integrity and metabolic processes contributes to its antimicrobial efficacy.

Case Studies

Several studies have explored the effectiveness of compounds structurally related to this compound:

  • Study on Antidiabetic Activity : A recent investigation synthesized various derivatives and tested their inhibitory effects on alpha-amylase and alpha-glucosidase, confirming the lead compound's superior activity .
  • Anticancer Evaluation : Another research effort assessed a series of oxadiazole derivatives for their cytotoxic effects on multiple cancer cell lines, revealing promising candidates for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.